
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with aminomethyl and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable indene precursor with aminomethyl and methoxy substituents. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation and the use of metal catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or nickel catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-indene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-2-ol: The position of the hydroxyl group is different, leading to variations in chemical properties and applications.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-3-ol: Another positional isomer with distinct characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-4-3-9-8(11(10)16-2)5-6-12(9,14)7-13/h3-4,14H,5-7,13H2,1-2H3 |
InChI-Schlüssel |
DXTMJYJZGMHIQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CC2)(CN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
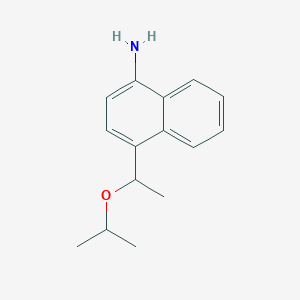
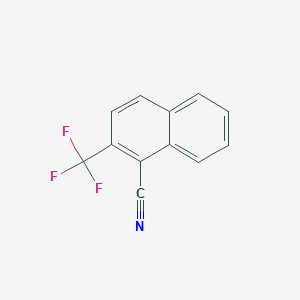

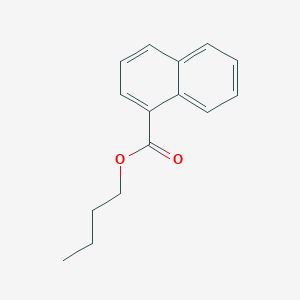
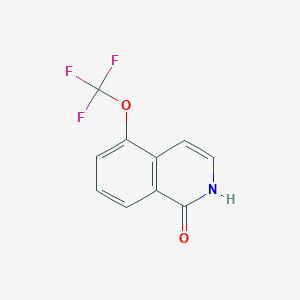
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)
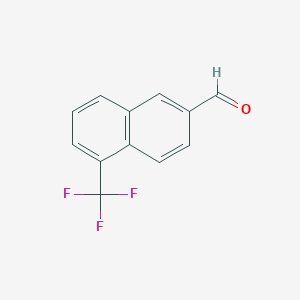

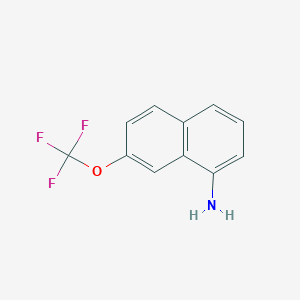


![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)

